Ciprofibrate glucuronide

Vue d'ensemble

Description

Ciprofibrate-O-β-Glucuronide is a derivative of Ciprofibrate. Ciprofibrate is a hypolipemic agent that is structurally related to Clofibrate. Ciprofibrate works primarily by stimulating lipoprotein lipases and hepatic lipases in the breakdown of triglyceride and cholesterol.

Applications De Recherche Scientifique

Régulation de la glucuronidation hépatique de la bilirubine

Il a été constaté que le Ciprofibrate glucuronide régule la glucuronidation hépatique de la bilirubine chez le rat et l'expression des UDP-glucuronosyltransférases . Une dose unique de ciprofibrate induit de manière significative la conjugaison de la bilirubine dans le foie du rat, ainsi que l'expression de l'UGT1A1, de l'UGT1A5 et du PPARα . Le mécanisme d'induction peut impliquer le PPARα, du moins en ce qui concerne la régulation de l'UGT1A5 .

Traitement de la cholangite biliaire primitive

Les patients atteints de cholangite biliaire primitive (CBP) qui répondent mal à l'acide ursodésoxycholique (AUDC) sont de plus en plus souvent soumis à des essais avec des fibrates, montrant des résultats prometteurs . Les fibrates peuvent améliorer de manière significative les paramètres biochimiques hépatiques et atténuer le prurit chez les patients atteints de CBP .

Traitement de l'hypertriglycéridémie

Le this compound a été utilisé pour le traitement de cas d'hypertriglycéridémie . Il a démontré son efficacité et sa sécurité dans une étude internationale ouverte, multicentrique

Mécanisme D'action

Target of Action

Ciprofibrate glucuronide primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism . It also targets UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A2, and UGT1A5 . These enzymes are involved in the glucuronidation process, a major pathway for the detoxification of a wide variety of exogenous and endogenous substrates .

Mode of Action

This compound interacts with its targets to induce significant changes. It stimulates hepatic peroxisome proliferation and bilirubin glucuronidation . The compound induces the expression of UGT1A1 and UGT1A5 mRNA by 1.5 times, with UGT1A5 reaching the basal level of UGT1A1 . Although UGT1A2 mRNA is induced approximately threefold by ciprofibrate, its expression level remains low in comparison with UGT1A1 and UGT1A5 .

Biochemical Pathways

This compound affects the glucuronidation pathway, which is a major detoxification pathway. This process involves the transfer of the glucuronic acid moiety of UDP-glucuronic acid to the substrate, resulting in a more water-soluble glucuronide . This process facilitates the excretion of the glucuronide via urine, bile, and feces .

Pharmacokinetics

It’s known that most drug metabolism is achieved by glucuronidation .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5, and PPARα expression . The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation .

Action Environment

Environmental factors such as diet, drugs, alcohol, and other factors can influence the action of this compound . Gut microbial perturbations due to these factors can initiate and induce the progression of metabolic disorders . These deviations can alter the chemical transformations of the drugs and hence treatment outcomes .

Activité Biologique

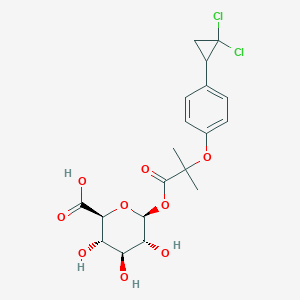

The compound known as (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and the carboxylic acid moiety suggests potential interactions with biological macromolecules.

The biological activity of this compound primarily involves:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This mechanism is crucial in protecting cells from oxidative stress and associated damage.

- Enzyme Interaction : It has been shown to interact with key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate cellular responses to oxidative damage.

Biological Activity Data

| Activity Type | Description | Source |

|---|---|---|

| Antioxidant | Scavenges free radicals and protects against oxidative stress | |

| Enzyme Modulation | Influences activity of superoxide dismutase and catalase | |

| Cytoprotective Effects | Reduces cellular damage in various models of oxidative stress |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of the compound in vitro using cell lines exposed to oxidative stress. Results indicated a dose-dependent decrease in ROS levels and an increase in cell viability compared to untreated controls. The compound significantly reduced lipid peroxidation markers.

Case Study 2: Enzyme Activity Modulation

In another research effort, the effects of the compound on superoxide dismutase (SOD) activity were assessed. The findings demonstrated that the compound enhanced SOD activity by approximately 30%, suggesting its role as a potential therapeutic agent in conditions characterized by oxidative stress.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Cellular Protection : The compound provides protective effects against apoptosis induced by oxidative stress in neuronal cell lines.

- Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects by modulating cytokine production in macrophages.

- Potential Therapeutic Applications : Given its antioxidant and cytoprotective properties, this compound shows promise for applications in neurodegenerative diseases and other conditions associated with oxidative damage.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUTXGWNWQGVOE-FIUVVILRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907957 | |

| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-15-4 | |

| Record name | Ciprofibrate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.